Methyl arabinofuranose

Description

Academic Significance within Carbohydrate Chemistry

The academic importance of methyl arabinofuranose in carbohydrate chemistry is multifaceted, stemming from its utility in synthesis, spectroscopy, and the study of enzyme mechanics.

Synthesis and Methodology Development: Methyl arabinofuranosides are key intermediates and targets in synthetic organic chemistry. Their preparation, often starting from commercially available arabinose through methods like Fischer glycosylation, provides a practical context for teaching fundamental concepts such as kinetic versus thermodynamic control, mutarotation, and the separation of diastereomers. acs.org The synthesis of more complex molecules, such as regioisomeric methyl α-L-arabinofuranobiosides, has been undertaken to create specific substrates for studying the specificity of enzymes like α-L-arabinofuranosidase. nih.gov

Chemists have also developed synthetic routes to analogues of methyl arabinofuranoside to explore structure-function relationships. This includes the creation of carbasugar analogues, where the ring oxygen is replaced by a methylene (B1212753) group, to produce compounds with increased metabolic stability. acs.org Furthermore, the synthesis of derivatives like methyl 5-S-alkyl-5-thio-D-arabinofuranosides has been pursued to develop potential inhibitors for mycobacterial enzymes. squarespace.com These synthetic efforts not only expand the chemical toolbox but also contribute to the development of potential therapeutic agents. acs.orgnih.gov

Spectroscopic Analysis: this compound and its derivatives are frequently used as model compounds for spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR). researchgate.netscielo.brresearchgate.net The analysis of their ¹H and ¹³C NMR spectra helps in elucidating the structure and conformation of carbohydrates. nih.gov Detailed NMR data is crucial for confirming the successful synthesis of arabinofuranoside-containing molecules and for studying their conformational dynamics in solution. nih.govacs.org

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 | 109.5 |

| C2 | 82.4 |

| C3 | 77.6 |

| C4 | 85.0 |

| C5 | 62.0 |

| OCH₃ | 55.5 |

Note: NMR data can vary based on solvent and experimental conditions. The data presented is a representative example.

Foundational Aspects of the Arabinofuranosyl Moiety in Biological Contexts

The arabinofuranose ring system, for which methyl arabinofuranoside is a model compound, is a crucial structural element in the biology of plants and bacteria, particularly mycobacteria.

In Plants: L-Arabinose, predominantly found in its furanose form (arabinofuranose), is a significant component of plant cell walls. oup.comnih.gov It is a key constituent of various polysaccharides, including pectins (like rhamnogalacturonan I) and hemicelluloses (like glucuronoarabinoxylans). oup.com Arabinofuranosyl residues are also found in arabinogalactan (B145846) proteins and other glycoproteins that are involved in plant growth, development, and cell signaling. oup.compurdue.edu

The incorporation of arabinose into these polymers requires its conversion into the activated nucleotide sugar form, UDP-L-arabinofuranose (UDP-Araf). nih.govoup.com This conversion from the thermodynamically more stable pyranose form (UDP-Arap) is catalyzed by specific enzymes called UDP-arabinopyranose mutases. oup.comnih.gov The indispensability of this conversion is highlighted by the fact that plants deficient in these enzymes exhibit severe developmental defects and a significant reduction in cell wall arabinose content. oup.comnih.gov

In Mycobacteria: In the realm of microbiology, the D-arabinofuranose moiety is of paramount importance as a cornerstone of the mycobacterial cell wall. annualreviews.org This complex and unique cell wall structure is essential for the survival of species like Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govmdpi.com Arabinofuranose residues form the arabinan (B1173331) domains of two major polysaccharides: arabinogalactan (AG) and lipoarabinomannan (LAM). nih.govresearchgate.net

Arabinogalactan is covalently linked to peptidoglycan and mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, which is a critical structural scaffold of the cell wall. nih.govnih.gov LAM is a complex lipoglycan anchored in the cell membrane that plays roles in host-pathogen interactions. researchgate.netnih.gov The biosynthesis of these arabinan domains involves a series of arabinofuranosyltransferases that add D-arabinofuranose units in specific linkages (α(1→3), α(1→5), and β(1→2)). nih.govmdpi.com The sole donor for these reactions is decaprenylphosphoryl-β-D-arabinofuranose (DPA). researchgate.netnih.gov Because the mAGP complex is essential for mycobacterial viability, the enzymes involved in its biosynthesis are major targets for antitubercular drugs. annualreviews.orgnih.gov

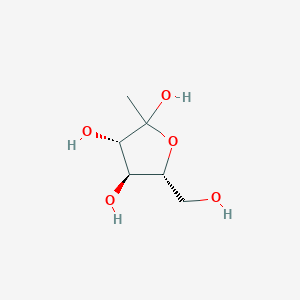

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-6(10)5(9)4(8)3(2-7)11-6/h3-5,7-10H,2H2,1H3/t3-,4-,5+,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUVXYXYMJSAKF-VRPWFDPXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl Arabinofuranose and Its Derivatives

Classical and Contemporary Glycosylation Approaches for Methyl Arabinofuranosides

The formation of the glycosidic bond is a critical step in carbohydrate chemistry. For methyl arabinofuranosides, both classical and modern methods are employed to control the stereochemical outcome and yield.

The Fischer glycosylation is a classic, acid-catalyzed reaction that involves treating a reducing sugar with an alcohol, in this case, methanol (B129727), to form a glycoside. researchgate.net Developed by Emil Fischer, this method is a direct approach to synthesizing methyl glycosides from unprotected monosaccharides like D-arabinose. unirioja.es

The reaction mechanism proceeds through the protonation of the anomeric hydroxyl group of the sugar, followed by the elimination of water to form a cyclic oxocarbenium ion. Methanol then attacks this electrophilic intermediate from either the α or β face, leading to a mixture of anomeric glycosides. researchgate.netgoogle.com Furthermore, since the reaction is performed on the unprotected sugar, an equilibrium is established between the furanose (five-membered ring) and pyranose (six-membered ring) forms. researchgate.net

Typically, shorter reaction times favor the formation of the kinetically preferred furanosides, while longer reaction times allow for equilibration to the more thermodynamically stable pyranosides. researchgate.net Therefore, careful control of reaction conditions is necessary to maximize the yield of the desired methyl arabinofuranoside. The process results in a complex mixture of four products: methyl α-D-arabinofuranoside, methyl β-D-arabinofuranoside, and their corresponding pyranoside isomers.

Table 1: Products of Fischer Glycosylation of D-Arabinose

| Starting Material | Reagents | Primary Products |

| D-Arabinose | Methanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄, HCl) | Methyl α/β-D-arabinofuranosides, Methyl α/β-D-arabinopyranosides |

Application of Purdie Reagent for O-Methylation

Once the methyl glycoside is formed, further modification of the remaining hydroxyl groups can be achieved. O-methylation is a common strategy to protect these groups or to prepare specific methylated derivatives. The Purdie reagent, consisting of iodomethane (B122720) (CH₃I) and silver(I) oxide (Ag₂O), is a well-established method for exhaustive methylation of carbohydrates. researchgate.netresearchgate.net

The reaction is typically performed by treating the methyl arabinofuranoside with an excess of iodomethane in the presence of silver oxide, which acts as a halogen scavenger and a weak base. The process involves the progressive O-methylation of the free hydroxyl groups at positions C-2, C-3, and C-5. researchgate.net The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to isolate products with the desired degree of methylation, from mono-O-methyl derivatives to the fully methylated product, methyl 2,3,5-tri-O-methyl-arabinofuranoside. researchgate.net The Purdie methylation is advantageous as it can be carried out under relatively mild and neutral conditions. researchgate.net

Beyond the Purdie reagent, other methods can be employed for methylation, sometimes offering different selectivity or compatibility with other functional groups. While exhaustive methylation is often desired for creating stable protected building blocks, selective methylation of a single hydroxyl group in the presence of others requires more complex strategies. This often involves the use of protecting groups to block certain positions, followed by methylation of the remaining free hydroxyl.

Common methylation reagents used in carbohydrate chemistry include dimethyl sulfate (B86663) (DMS) in the presence of a base like sodium hydride (NaH) or barium oxide (BaO), and diazomethane (B1218177) (CH₂N₂) with a Lewis acid catalyst. Achieving selectivity without the use of protecting groups is challenging but can sometimes be accomplished by exploiting the differential reactivity of the hydroxyl groups. For instance, the C-5 primary hydroxyl group is generally more sterically accessible and nucleophilic than the secondary hydroxyls at C-2 and C-3, which can sometimes be leveraged for selective functionalization under carefully controlled conditions.

Synthesis of Protected Methyl Arabinofuranose Building Blocks

For use in oligosaccharide synthesis, the hydroxyl groups of methyl arabinofuranoside must be masked with protecting groups. These groups prevent unwanted side reactions and can be selectively removed later. Acyl protecting groups like benzoyl and acetyl esters are commonly used due to their stability and ease of installation and removal.

Benzoylation is a robust method for protecting all free hydroxyl groups. Methyl α-D-arabinofuranoside can be converted to methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside by treatment with benzoyl chloride in the presence of a base, typically pyridine (B92270). researchgate.netunirioja.es The pyridine acts as a catalyst and scavenges the hydrochloric acid byproduct generated during the reaction. The resulting tribenzoate is a crystalline solid, which facilitates its purification. researchgate.net This fully protected building block is stable under a variety of reaction conditions.

Acetylation serves a similar protective function. The hydroxyl groups of methyl arabinofuranosides can be acetylated using acetic anhydride, often with a base catalyst like pyridine or sodium acetate. uomustansiriyah.edu.iq Alternatively, acidic conditions can be employed. For example, the conversion of protected methyl arabinofuranosides to their 1-O-acetyl derivatives can be achieved through acetolysis, which involves treating the glycoside with a mixture of acetic anhydride, acetic acid, and a catalytic amount of a strong acid like sulfuric acid. tandfonline.com This process replaces the anomeric methoxy (B1213986) group with an acetate, yielding a versatile glycosyl donor.

Table 2: Common Acyl Protection Strategies for Methyl Arabinofuranoside

| Protection Strategy | Reagents | Product Example |

| Benzoylation | Benzoyl Chloride, Pyridine | Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside |

| Acetylation | Acetic Anhydride, Pyridine or H₂SO₄ | Methyl 2,3,5-tri-O-acetyl-α-D-arabinofuranoside |

Ring Opening of Orthobenzoates for Specific Derivatization

Orthoesters are valuable intermediates in carbohydrate chemistry that can be used for both protection and subsequent stereoselective glycosylation. In the context of arabinofuranosides, orthoesters can be formed from fully acylated precursors and then selectively opened to generate derivatives with a free hydroxyl group at a specific position.

For instance, β-D-arabinofuranose 1,2,5-orthobenzoates can be efficiently prepared from methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside. researchgate.net These orthoester intermediates can then undergo acid-catalyzed ring-opening reactions in the presence of various nucleophiles. The regioselectivity of the ring-opening provides a powerful tool for specific derivatization. For example, reaction with O- and S-nucleophiles can lead to the formation of new monosaccharide adducts with high yields, enabling the synthesis of specifically functionalized arabinofuranose units ready for further coupling reactions. researchgate.net

Conversion of Pyranose Glycals to Furanose Derivatives

A notable strategy for the synthesis of arabinofuranose derivatives involves the ring contraction of readily available pyranose precursors. One effective method utilizes the ozonolysis of acetylated pyranose glycals. This process offers a convenient three-step route to protected furanose sugars. researchgate.netresearchgate.net

The reaction commences with the ozonolysis of an acetylated glucal, such as 2,3,5-tri-O-acetyl-glucal. The resulting ozonide is then treated with a reducing agent, typically dimethyl sulfide (B99878), to yield a protected arabinofuranose derivative. researchgate.netresearchgate.net Subsequent hydrolysis completes the conversion. researchgate.netresearchgate.net This method has been successfully applied to produce protected arabinofuranose and lyxofuranose derivatives from the corresponding glucal and galactal precursors, respectively. researchgate.netresearchgate.net

While the direct activation of the resulting hemiacetals for glycosylation reactions has shown modest yields and stereoselectivity, their conversion into more effective glycosyl donors, such as thioglycosides, significantly improves the outcome. researchgate.netresearchgate.net These thioglycoside donors have demonstrated good to excellent yields and high stereoselectivities in the synthesis of oligofuranosides. researchgate.netresearchgate.net

| Starting Material | Key Steps | Product | Reference |

|---|---|---|---|

| 2,3,5-tri-O-acetyl-glucal | 1. Ozonolysis 2. Treatment with dimethyl sulfide 3. Hydrolysis | Protected arabinofuranose | researchgate.netresearchgate.net |

| 2,3,5-tri-O-acetyl-galactal | 1. Ozonolysis 2. Treatment with dimethyl sulfide 3. Hydrolysis | Protected lyxofuranose | researchgate.netresearchgate.net |

Synthesis of Specialized this compound Conjugates

The study of arabinofuranosyltransferases (AraTs), enzymes crucial for the biosynthesis of the arabinan (B1173331) domains of arabinogalactan (B145846) and lipoarabinomannan in mycobacteria, relies on the availability of their natural substrate, decaprenylphosphoryl-β-D-arabinofuranose (DPA). nih.govamanote.com The synthesis of DPA and its analogues is therefore of significant interest for elucidating the mechanisms of these enzymes, which are potential drug targets. nih.govamanote.com

The synthesis of DPA analogues, such as (Z,Z)-farnesylphosphoryl-β-D-arabinofuranose (FPA), has been achieved through a multi-step process. nih.govresearchgate.net This typically involves the conversion of a protected thioglycoside building block into a glycosyl bromide, followed by phosphorylation. nih.gov The resulting glycosyl phosphate (B84403) is then deprotected and coupled with a lipid component, such as (Z,Z)-farnesol, to yield the final lipid-linked arabinofuranose donor. nih.gov The stereoselective synthesis of the β-anomer is a key challenge, often addressed by coupling a protected β-D-arabinofuranosyl phosphate intermediate with an activated form of the polyprenol. researchgate.net

These synthetic lipid-linked donors serve as valuable tools for in vitro assays to probe the substrate specificity and inhibitory profiles of arabinofuranosyltransferases. nih.gov

C-glycosides and iminosugar analogues of this compound are of considerable interest due to their potential as stable mimics of natural substrates and as inhibitors of carbohydrate-processing enzymes. The synthesis of C-acyl furanosides, which are versatile precursors to a range of C-glycosides, can be achieved through a photoredox-mediated cross-coupling reaction between a glycosyl ester and a carboxylic acid. nih.gov This method involves the homolysis of the anomeric C–O bond to generate a glycosyl radical, which then couples with the carboxylic acid. nih.gov

The synthesis of iminosugar C-glycosides often employs a ring-opening/cyclization strategy. researchgate.net For instance, a diastereoselective intramolecular iodoamination–cyclization can be used to construct the central piperidine (B6355638) ring of the iminosugar and establish the C-glycosidic linkage. researchgate.net These synthetic routes provide access to a diverse range of analogues that can be used to explore the structure-activity relationships of glycosidase and glycosyltransferase inhibitors. researchgate.net

Arabinofuranose-Schiff base derivatives represent a class of compounds with potential biological activities. Their synthesis is typically achieved through the condensation of an amino-functionalized arabinofuranose derivative with an aromatic aldehyde.

A common synthetic route involves a multi-step sequence starting from methyl-α-D-arabinofuranoside. This includes the protection of the primary hydroxyl group, benzoylation of the remaining hydroxyls, deprotection of the primary hydroxyl, tosylation, azidation, reduction of the azide (B81097) to an amine, and finally, condensation with a variety of aromatic aldehydes to form the Schiff base. Subsequent debenzoylation yields the final product. These derivatives have been synthesized and characterized using spectroscopic methods such as FTIR and 1H NMR.

Hydroxycinnamate esters of arabinofuranose are found in plant cell walls, where they play a role in cross-linking polysaccharides. The synthesis of these compounds is important for studying the structure and function of plant cell walls. Methyl 5-O-trans-feruloyl-α-L-arabinofuranoside and methyl 5-O-p-coumaroyl-α-L-arabinofuranoside have been prepared for use as analytical standards. researchgate.net

The synthesis of these esters typically involves the selective acylation of the 5-hydroxyl group of a suitably protected methyl arabinofuranoside with the corresponding hydroxycinnamic acid derivative. Anhydrous conditions are often employed to minimize the hydrolysis of the ester linkage during synthesis and purification. For example, anhydrous methanolic HCl can be used to limit the cleavage of both the hydroxycinnamate ester and the arabinosyl unit.

| Compound | Significance | Reference |

|---|---|---|

| Methyl 5-O-trans-feruloyl-α-L-arabinofuranoside | Analytical standard for studying plant cell wall structure | researchgate.net |

| Methyl 5-O-p-coumaroyl-α-L-arabinofuranoside | Analytical standard for studying plant cell wall structure | researchgate.net |

Stereoselective Synthesis and Anomeric Control

The control of stereochemistry at the anomeric center is a critical aspect of methyl arabinofuranoside synthesis. The formation of either the α- or β-anomer can be influenced by various factors, including the choice of glycosyl donor, protecting groups, and reaction conditions.

For the synthesis of β-arabinofuranosides, an internal aglycon delivery approach has been successfully employed. The Mitsunobu reaction has also been utilized for anomeric modification, allowing for the stereoselective synthesis of β-arabinofuranosides with high selectivity through careful tuning of the reaction conditions. This reaction proceeds with inversion of configuration at the anomeric center via an SN2 mechanism.

The synthesis of α-arabinofuranosides can be achieved through the use of glycosyl donors with a participating group at the C2 position, which directs the incoming nucleophile to the α-face. For example, the use of a 2-O-acyl participating group in a glycosyl donor ensures the formation of the 1,2-trans-(α) glycosidic linkage. The stereochemical outcome of glycosylation reactions is a complex interplay of electronic and steric factors, and a deep understanding of these is essential for the rational design of stereoselective syntheses of this compound and its derivatives.

Formation of Alpha- and Beta-Anomers of Methyl Arabinofuranosides

The synthesis of methyl arabinofuranosides can be achieved through various methods, with the classic Fischer glycosylation providing a direct route from the parent sugar, D-arabinose. This method typically results in a complex mixture of isomers. acs.orgresearchgate.net

The Fischer glycosylation involves reacting D-arabinose with methanol under acidic conditions, commonly using hydrogen chloride. acs.org This reaction proceeds to an equilibrium, yielding a mixture of methyl α- and β-arabinofuranosides as well as their pyranoside counterparts (four isomers in total). researchgate.netcdnsciencepub.com Initially, the furanosides are formed as the kinetically favored products, but with prolonged reaction times, the equilibrium shifts towards the thermodynamically more stable pyranosides. nih.govthieme-connect.com By carefully controlling reaction conditions such as temperature and time, the formation of the furanoside isomers can be optimized. thieme-connect.comthieme-connect.de For instance, a laboratory procedure has been developed involving Fischer glycosylation followed by benzoylation to isolate methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside. acs.orgunirioja.es

For stereoselective synthesis, which is crucial for many biological applications, specific strategies are employed. While methods for creating specific anomers of other sugars are well-documented, such as using a 2,3-O-xylylene-protected thioglycoside donor for α-xylofuranosides, specific high-yield stereoselective routes for methyl α-arabinofuranoside are less commonly detailed in introductory literature. nih.gov However, the synthesis of specific precursors, like methyl 3,5-di-O-benzoyl-α-L-arabinofuranoside and methyl 2,5-di-O-benzyl-α-L-arabinofuranoside, has been achieved as part of the synthesis of more complex oligosaccharides. nih.gov

| Method | Reactants | Key Conditions | Products | Selectivity |

|---|---|---|---|---|

| Fischer Glycosylation | D-Arabinose, Methanol | Acid catalyst (e.g., HCl) | Mixture of methyl α/β-arabinofuranosides and α/β-arabinopyranosides | Kinetically favors furanosides; thermodynamically favors pyranosides. nih.govthieme-connect.com |

| Glycosylation with Protected Precursors | e.g., 2,3,5-tri-O-benzoyl-α-L-arabinofuranosyl chloride, Methanol | Promoter (e.g., silver trifluoromethanesulfonate) | Specific anomer (e.g., Methyl α-L-arabinofuranoside derivatives) | High stereoselectivity depending on protecting groups and promoters. nih.gov |

Cyclodehydration Reactions for Epoxide Formation

Epoxides, or oxiranes, are valuable synthetic intermediates due to their reactivity towards nucleophiles. In the context of methyl arabinofuranosides, intramolecular cyclodehydration can be induced to form anhydro sugars, specifically epoxides.

A notable method for this transformation is a modified Mitsunobu reaction. When an anomeric mixture of methyl α-D-arabinofuranoside and methyl β-D-arabinofuranoside is treated with a combination of phenol, triphenylphosphine (B44618) (TPP), and diethyl azodicarboxylate (DIAD) in tetrahydrofuran (B95107) (THF), a quantitative yield of the corresponding epoxides is achieved. This reaction proceeds via an intramolecular SN2 displacement, where a hydroxyl group attacks the adjacent carbon bearing another hydroxyl group that has been activated by the Mitsunobu reagents. This results in inversion of stereochemistry and the formation of an epoxide ring.

Specifically, this treatment converts the methyl D-arabinofuranosides into methyl 2,3-anhydro-D-lyxofuranosides (the α- and β-anomers). bohrium.com An interesting observation in this process is the difference in reaction rates between the two anomers of the starting material. The methyl α-D-arabinofuranoside reacts significantly faster (less than 5 minutes at 0 °C) than the methyl β-D-arabinofuranoside (45 minutes at room temperature). This difference in reactivity is presumed to be due to hydrogen bonding between the 2-OH group and the anomeric methoxy group in the β-anomer, which hinders deprotonation and subsequent reaction.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl α/β-D-arabinofuranoside | Phenol, TPP, DIAD in THF | Methyl 2,3-anhydro-α/β-D-lyxofuranoside | Quantitative | bohrium.com |

| L-Arabinose | Two-step procedure involving intramolecular Mitsunobu reaction | Methyl 2,3-anhydro-α-L-lyxofuranoside | Not specified | bohrium.comresearchgate.net |

Synthesis of Carbasugar Analogues

Carbasugars are sugar mimics in which the endocyclic oxygen atom is replaced by a carbon atom. These analogues are of significant interest as they are stable against enzymatic hydrolysis by glycosidases and can act as inhibitors or biological probes.

A successful synthetic route to carbasugar analogues of both methyl α-D-arabinofuranoside and methyl β-D-arabinofuranoside has been developed starting from D-mannose. nih.govacs.org This multi-step synthesis involves several key transformations:

Conversion to a Diene : D-mannose is first converted into a suitably protected diene intermediate.

Ring-Closing Metathesis (RCM) : The diene is then subjected to an olefin metathesis reaction, which cyclizes the molecule to form a five-membered cyclopentene (B43876) ring, the core of the carbasugar structure. nih.govresearchgate.net

Stereoselective Hydrogenation : The resulting cyclopentene is stereoselectively hydrogenated to establish the correct stereochemistry of the carbocyclic ring.

Final Modifications : The intermediate from hydrogenation is then used to complete the synthesis of the target methyl 4a-carba-α-D-arabinofuranoside and methyl 4a-carba-β-D-arabinofuranoside. nih.govacs.org

This general approach highlights the power of modern synthetic methods like olefin metathesis in constructing complex carbocyclic molecules from chiral carbohydrate precursors. researchgate.net Alternative strategies for carbasugar synthesis also exist, including those that start from non-carbohydrate sources such as monosubstituted benzenes like iodobenzene. nih.gov

| Key Step | Description | Starting Material Example | Reference |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | An acyclic diene is cyclized to form a cyclopentene ring, which serves as the carbocyclic core. | Protected diene derived from D-mannose | nih.govacs.org |

| Stereoselective Hydrogenation | The double bond in the cyclopentene ring is reduced to establish the final stereochemistry of the saturated carbocycle. | Cyclopentene intermediate | nih.govacs.org |

| Synthesis from Non-Carbohydrate Sources | Carbocyclic core is built from simple aromatic compounds through microbial oxidation and chemical modification. | Iodobenzene | nih.gov |

Advanced Structural Elucidation and Conformational Analysis of Methyl Arabinofuranose

Spectroscopic Characterization Methods

Spectroscopic methods provide profound insights into the molecular architecture of methyl arabinofuranose, revealing details about its atomic connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of each proton (¹H) and carbon (¹³C) atom in the molecule, providing a complete picture of its covalent framework. researchgate.net

1D ¹H NMR spectra provide initial information on the number and environment of protons. nih.gov For instance, the anomeric proton (H-1) signal is particularly diagnostic for distinguishing between α and β anomers. nih.gov The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In a study preparing methyl α-arabinofuranoside (Me α-Araf), the product was identified by its characteristic ¹³C NMR signals. researchgate.net The anomeric carbon (C-1) of Me α-Araf shows a distinct chemical shift at δ 108.7 ppm. researchgate.net

2D NMR experiments, such as Correlation Spectroscopy (COSY), are essential for establishing proton-proton connectivities. ox.ac.uk A COSY spectrum maps the ¹H-¹H coupling networks, allowing for the sequential assignment of protons along the sugar backbone. ox.ac.uk For example, the correlation from H-1 to H-2, then H-2 to H-3, and so on, can be traced to assign all the proton resonances.

¹H-¹H coupling constants (J-couplings) are crucial for conformational analysis. The magnitude of the vicinal coupling constant (³J) between two adjacent protons is related to the dihedral angle between them, as described by the Karplus equation. For furanose rings, which are not flat but adopt envelope or twist conformations, these coupling constants help define the ring's pucker and the orientation of its substituents. github.io In general, α-furanosides exhibit a ³J(H1-H2) coupling constant of approximately 3–5 Hz, while β-furanosides show a smaller coupling of 0–2 Hz. nih.gov

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 108.7 |

| C-2 | 81.1 |

| C-3 | 76.9 |

| C-4 | 84.2 |

| C-5 | 61.7 |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of this compound and its derivatives, which aids in structural confirmation and linkage analysis within larger polysaccharides.

Gas Chromatography-Mass Spectrometry (GC-MS) of Partially Methylated Alditol Acetates (PMAAs): This is a classic and widely used method for analyzing the linkage positions of monosaccharides in a polysaccharide. The carbohydrate is first permethylated, then hydrolyzed, reduced (often with sodium borodeuteride, NaBD₄), and finally acetylated to produce partially methylated alditol acetates (PMAAs). scielo.brscielo.br These volatile derivatives are then separated by gas chromatography and identified by their characteristic retention times and electron impact (EI) mass spectra. scielo.br The fragmentation patterns in the mass spectra are indicative of the original positions of the methyl ethers, thus revealing the linkage points of the arabinofuranose unit. For example, standards for 5-O-methyl-arabinose (5-MeAra), 2,5-di-O-methyl-arabinose (2,5-Me₂Ara), and 3,5-di-O-methyl-arabinose (3,5-Me₂Ara) have been synthesized and characterized by GC-MS to serve as references in methylation analysis. scielo.brscielo.br

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is particularly useful for the analysis of larger biomolecules and can be applied to characterize oligosaccharides or glycoconjugates containing this compound units. researchgate.net This soft ionization technique allows for the analysis of intact macromolecules with minimal fragmentation, providing molecular weight information for complex structures. researchgate.net

Electrospray Ionization-Collision-Induced Dissociation (ESI-CID) Tandem MS: ESI is another soft ionization technique that is frequently coupled with liquid chromatography (LC-MS). It is highly effective for analyzing non-volatile and thermally labile compounds like glycosides. When analyzing hydroxycinnamic acid (HCA) conjugates of methyl arabinose, such as p-coumaroyl-methyl-arabinofuranoside (pCA-MeAra) and feruloyl-methyl-arabinofuranoside (FA-MeAra), electrospray mass spectra in negative ion mode show prominent deprotonated molecular ions ([M-H]⁻) at m/z 309 and 339, respectively. researchgate.net Tandem MS (MS/MS) using collision-induced dissociation (CID) can then be used to fragment these parent ions, providing structural information about the nature of the sugar and the substituent. Interestingly, under these conditions, the mass spectra of pCA-MeAra and FA-MeAra display very little fragmentation of the arabinofuranose ring itself. researchgate.net

Chromatographic Separation Techniques for this compound Derivatives

Chromatography is essential for the separation and purification of this compound and its derivatives from complex mixtures, enabling their subsequent identification and quantification.

Gas-Liquid Partition Chromatography (GLPC), also known as Gas Chromatography (GC), is a highly effective technique for separating volatile carbohydrate derivatives. cdnsciencepub.com For this compound, this typically involves derivatization, such as acetylation, to increase its volatility. The acetylated derivatives of methyl glycosides can be efficiently separated by GLPC. cdnsciencepub.com The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase coated on a solid support within the column. cdnsciencepub.com The retention time of each derivative is a characteristic property that allows for its identification when compared to authentic standards. This method has proven to be a powerful technique for both the qualitative and quantitative analysis of carbohydrate derivatives obtained from the chemical modification of polysaccharides. cdnsciencepub.com

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used for the separation and qualitative analysis of this compound derivatives. researchgate.net It is particularly useful for monitoring the progress of chemical reactions, such as methylation. researchgate.netscielo.br In the synthesis of partially methylated methyl arabinofuranosides, TLC can be used to assay the reaction mixture to optimize the yields of specific derivatives, such as mono-O-methyl or di-O-methyl products. researchgate.net The separation is achieved on a plate coated with an adsorbent like silica (B1680970) gel, using a suitable solvent system (mobile phase), for example, a mixture of chloroform (B151607) and ethanol (B145695) (9:1 v/v). researchgate.net After development, the spots are visualized using appropriate reagents. Different methyl ethers of arabinofuranose can be separated by TLC, and the technique can also distinguish between methyl glycosides and their corresponding acetylated forms. cdnsciencepub.com

| Component | Description |

|---|---|

| Stationary Phase | Silica Gel Plate |

| Mobile Phase | Chloroform-Ethanol (9:1 v/v) |

| Application | Assaying mixtures of partially methylated glycosides (PMGs) |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of non-volatile derivatives of this compound, such as its conjugates with other molecules. rsc.org When coupled with an Ultraviolet (UV) detector, HPLC-UV is ideal for analyzing conjugates containing a UV-active chromophore, like hydroxycinnamic acids.

This method has been successfully applied to the analysis of p-coumaroylated and feruloylated methyl α-L-arabinofuranosides. researchgate.net These conjugates are typically separated using a reversed-phase C18 column. researchgate.netnih.gov The mobile phase often consists of a gradient of an aqueous acid (e.g., formic acid) and an organic solvent like acetonitrile. researchgate.net The UV detector monitors the column effluent at a wavelength where the conjugate absorbs strongly, allowing for sensitive detection and quantification. For example, HPLC-UV analysis of authentic methyl 5-O-E-p-coumaroyl-α-L-arabinofuranoside and methyl 5-O-E-feruloyl-α-L-arabinofuranoside allows for their clear separation and identification. researchgate.net The technique is also sensitive enough to separate the α and β anomers that can be formed during analytical procedures like acidolysis. researchgate.net

| Component | Description |

|---|---|

| Stationary Phase | Reversed-Phase C18 Column |

| Mobile Phase | Gradient of aqueous formic acid and acetonitrile |

| Detector | UV Detector |

| Analyte Examples | Methyl 5-O-E-p-coumaroyl-α-L-arabinofuranoside, Methyl 5-O-E-feruloyl-α-L-arabinofuranoside |

Computational Chemistry Approaches to Furanose Conformation

Computational chemistry provides powerful tools to investigate the conformational preferences of furanose rings, which are often challenging to characterize solely through experimental methods. For this compound, these approaches offer detailed insights into its structure, flexibility, and interactions.

Molecular Mechanics and Force Field Optimization

Molecular mechanics (MM) methods are a cornerstone of computational studies on carbohydrates, offering a balance between accuracy and computational efficiency for exploring the conformational landscapes of molecules like this compound. nih.gov These methods rely on force fields, which are sets of parameters and potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. nih.gov

Force fields such as GLYCAM and CHARMM are commonly used for carbohydrate simulations. nih.govnih.gov The accuracy of MM simulations is highly dependent on the quality of the force field parameters, particularly the torsional terms, which govern the rotational energy barriers around chemical bonds and ultimately define the conformational preferences. nih.gov

The optimization of force field parameters is a critical process. For furanoses, torsion angle parameters are often refined to reproduce the quantum mechanical (QM) pseudorotational energy profiles. nih.gov This can involve generating a series of conformations at small increments of the ring phase angle (P) and fitting the torsion terms to match the QM energies. nih.gov Modern approaches also leverage graph neural networks (GNNs) to learn and generate force field parameters from large datasets, offering a more automated and extensive parameterization process. biorxiv.org

The potential energy in a typical Class I force field is calculated using a function that includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.govnih.gov

Table 1: Key Components of a Molecular Mechanics Force Field

| Energy Term | Description | Mathematical Representation (Example) |

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | E_bond = K_b(b - b₀)² |

| Angle Bending | Energy required to bend an angle from its equilibrium value. | E_angle = K_θ(θ - θ₀)² |

| Torsional | Energy associated with rotation around a bond. | E_torsion = Σ V_n[1 + cos(nφ - γ)] |

| van der Waals | Short-range repulsive and long-range attractive forces between non-bonded atoms. | E_vdW = 4ε[(σ/r)¹² - (σ/r)⁶] |

| Electrostatic | Coulombic interaction between atomic partial charges. | E_elec = (q_i * q_j) / (εr_ij) |

This table presents a generalized representation of the energy terms found in many common force fields.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide a more fundamental and often more accurate description of molecular systems compared to molecular mechanics. youtube.com Ab initio methods solve the Schrödinger equation without empirical parameters, deriving information about the molecule from first principles. youtube.com DFT, a widely used method, calculates the electronic structure of a system based on its electron density, offering a favorable balance of accuracy and computational cost. youtube.comaps.org

These methods are instrumental in studying the conformations of this compound. DFT has been used to generate families of envelope conformers for methyl furanosides to derive parameters for other analysis methods. acs.orgnih.govcapes.gov.br By calculating the energies of different conformations, DFT can establish the relative stabilities of various ring puckers and the energy barriers between them.

For instance, DFT calculations can be performed using specific functionals, such as B3LYP, often combined with a basis set like DZVP, to optimize molecular geometries and compute Hessian matrices. arxiv.org Such calculations yield valuable information, including electron densities and energies, which are crucial for understanding the intrinsic conformational preferences of the molecule. youtube.com

Hybrid methods, which combine the high accuracy of QM methods for a core region (like the furanose ring) with the efficiency of MM for the surrounding environment (e.g., solvent), are also employed to study these molecules in a more realistic setting. hu-berlin.de

Pseudo Monte Carlo Search and Conformational Space Exploration

Exploring the full conformational space of a flexible molecule like this compound is a significant challenge due to the large number of possible conformations (the "multiple-minima problem"). nih.gov Conformational search algorithms are employed to navigate the potential energy surface and identify low-energy minima.

Monte Carlo (MC) methods are a class of algorithms that explore the conformational space by making random changes to the molecular geometry and accepting or rejecting the new conformation based on its energy. nih.gov This stochastic approach allows the simulation to overcome energy barriers and sample a wide range of conformations. nih.gov

Hybrid Monte Carlo and other advanced algorithms like the Mutually Orthogonal Latin Squares (MOLS) method have been developed to enhance the efficiency of conformational searches. nih.govnih.gov Comparative studies have shown that different methods can vary in their effectiveness at exploring the conformational landscape and identifying structures close to experimentally observed ones. nih.gov For example, a study on neuropeptides found that the MOLS method sampled a broader range of conformations than standard Molecular Dynamics (MD) or MC simulations. nih.gov These techniques are crucial for building a comprehensive picture of the conformational possibilities available to this compound.

Analysis of Pseudorotation Parameters and Ring Conformation

The conformation of a five-membered furanose ring is not planar and undergoes a continuous puckering motion known as pseudorotation. This motion can be described by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τₘ). The phase angle P defines the type of pucker (e.g., Twist or Envelope), while τₘ describes the degree of puckering.

The pseudorotation concept is central to understanding the conformational behavior of this compound. A widely used method to analyze this is PSEUROT, which utilizes three-bond proton-proton coupling constants (³JHH) from NMR spectroscopy to determine the conformational equilibrium in solution. acs.orgnih.govcapes.gov.br The PSEUROT analysis translates the experimental ³JHH values into dihedral angles, which are then used to determine the endocyclic torsion angles and the corresponding P and τₘ values. acs.orgnih.govcapes.gov.br

For methyl α-D-arabinofuranoside, studies have indicated that a simple two-state model (North vs. South conformation) may not be sufficient. nih.gov Instead, the ring can populate a continuum of states, for example, moving from the North to the South region via the eastern side of the pseudorotational pathway. nih.gov This behavior is influenced by factors such as the anomeric effect and repulsive interactions between vicinal hydroxyl groups. nih.gov

DFT calculations are often used to generate the parameters required for PSEUROT analysis, demonstrating the synergy between different computational techniques. acs.orgnih.govcapes.gov.brresearchgate.net

Table 2: Pseudorotation Parameters for Furanose Rings

| Parameter | Description | Typical Range | Conformation Type |

| P (Phase Angle) | Describes the position on the pseudorotational itinerary. | 0° - 360° | North (N): 0° ± 90°; South (S): 180° ± 90° |

| τₘ (Puckering Amplitude) | Describes the degree of deviation from planarity. | Varies by molecule | Higher values indicate more significant puckering. |

Molecular Docking Studies of this compound Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for understanding how substrates like arabinofuranosides interact with the active sites of enzymes.

In a study involving a glycoside hydrolase family 43 (GH43) α-L-arabinofuranosidase/β-xylosidase, molecular docking was used to investigate the binding of substrates, including a derivative of this compound, p-nitrophenyl α-L-arabinofuranoside (pNP-arabinofuranoside). nih.gov The docking study, performed using software like AutoDock Vina, calculates the binding energy of the ligand-protein complex and identifies key molecular interactions. nih.gov

For the pNP-arabinofuranoside, the docking analysis revealed a binding energy of -8.7 kcal/mol and identified specific interactions with amino acid residues in the enzyme's active site. nih.gov These interactions included hydrogen bonds with Gln246, Asp133, and Asp26, a carbon-hydrogen bond with His245, and a pi-alkyl bond with Pro207. nih.gov

Such studies provide a detailed three-dimensional model of the substrate-enzyme complex, offering insights into the molecular basis of substrate recognition and catalysis. nih.govnih.gov The findings from docking are often further validated and explored using molecular dynamics simulations to understand the stability and dynamics of the complex over time. nih.gov

Table 3: Example of Docking Results for a this compound Derivative

| Ligand | Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

| pNP α-L-arabinofuranoside | GH43 α-L-arabinofuranosidase | -8.7 | Gln246, Asp133, Asp26, His245, Pro207 | Hydrogen Bond, Carbon-Hydrogen Bond, Pi-Alkyl |

Data from a study on a GH43 enzyme with a derivative of this compound. nih.gov

Biosynthesis and Enzymatic Mechanisms Involving Methyl Arabinofuranose

Glycosyltransferases in Arabinofuranose Biosynthesis

Glycosyltransferases are crucial enzymes that catalyze the transfer of sugar moieties from an activated donor substrate to a specific acceptor molecule. In the context of arabinofuranose, these enzymes are responsible for constructing the intricate arabinan (B1173331) domains of major cell wall polysaccharides like arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM) in organisms such as Mycobacterium tuberculosis. nih.govoup.com

The assembly of the D-arabinan portion of the mycobacterial cell wall is a step-wise process carried out by several essential arabinofuranosyltransferases (AraTs). nih.gov These enzymes belong to the GT-C superfamily of glycosyltransferases and are integral membrane proteins. nih.gov

The process begins with the "priming" of the galactan core. The enzyme AftA initiates this by transferring the first arabinofuranosyl (Araf) residue to specific galactofuranosyl (Galf) residues of the galactan chain. nih.govnih.govpnas.org Following this priming step, other AraTs elongate and branch the arabinan chain. The Emb proteins (EmbA, EmbB, and EmbC) are key players in this elongation. oup.com Specifically, EmbA and EmbB are thought to function in assembling the linear α(1→5)-linked arabinan segments. nih.gov

Branching is introduced by other specialized enzymes. AftC is a branching arabinofuranosyltransferase that adds α(1→3) Araf residues, creating the 3,5-di-substituted Araf branch points characteristic of arabinogalactan. nih.gov The termination of the arabinan chain involves the enzyme AftB , which adds the terminal β(1→2)-linked Araf residues. nih.govnih.govnih.gov The enzyme AftD has also been identified as a crucial AraT, with studies suggesting its essentiality for the viability of M. smegmatis and its potential role as an α(1→5) arabinofuranosyltransferase. nih.gov

Table 1: Key Arabinosyltransferases in Mycobacterial Arabinan Biosynthesis

| Enzyme | Function | Role in Assembly |

|---|---|---|

| AftA | Priming Arabinosyltransferase | Catalyzes the transfer of the first arabinofuranosyl residue to the galactan core. nih.govpnas.org |

| EmbA/EmbB | Elongating Arabinosyltransferases | Assemble the linear α(1→5) arabinan chains. nih.govpnas.org |

| AftC | Branching Arabinosyltransferase | Catalyzes the addition of α(1→3) linked arabinofuranose residues. nih.govnih.gov |

| AftB | Terminating Arabinosyltransferase | Adds terminal β(1→2) linked arabinofuranose residues. nih.govnih.govnih.gov |

| AftD | Arabinosyltransferase | Believed to function as an α(1→5) arabinofuranosyltransferase; essential for viability. nih.gov |

This table summarizes the primary functions of key arabinosyltransferases involved in the complex process of arabinan biosynthesis in mycobacteria.

Unlike many glycosylation pathways that use nucleotide-activated sugars, the arabinosyltransferases involved in mycobacterial cell wall synthesis utilize a lipid-linked sugar donor. oup.com This donor is decaprenylphosphoryl-β-D-arabinofuranose (DPA) . nih.govnih.govacs.org DPA is the sole donor for all D-arabinofuranosyl residues found in both arabinogalactan and lipoarabinomannan. oup.comnih.gov

The biosynthesis of DPA itself is a multi-step process that occurs at the lipid-linked level. nih.gov It begins with the transfer of 5-phosphoribose 1-diphosphate (pRpp) to decaprenyl-phosphate. nih.govasm.org This is followed by a series of enzymatic reactions, including dephosphorylation and a two-step epimerization at the C2 position of the ribose moiety, which converts it into an arabinose residue. nih.govasm.org This entire sequence ultimately yields DPA, which is then recognized by the various arabinosyltransferases for the construction of the arabinan chains. nih.govnih.gov

The intricate and highly branched structure of the arabinan domain necessitates a high degree of specificity from the arabinosyltransferases. Each enzyme is responsible for creating a specific type of glycosidic linkage, ensuring the correct architecture of the final polysaccharide. The arabinan structure is characterized by a backbone of α(1→5)-linked Araf residues, with branching at the 3-position and terminal β(1→2)-linked Araf caps. mdpi.com

α(1→5) Linkages: The linear backbone of the arabinan chain is constructed by enzymes that form α(1→5) glycosidic bonds. This activity has been attributed to the Emb proteins, such as EmbA and EmbB. nih.gov

α(1→3) Linkages: Branching points are created by the action of AftC, which specifically catalyzes the formation of α(1→3) linkages. nih.gov

β(1→2) Linkages: The termination of the arabinan chains is carried out by AftB, which adds arabinofuranose units via a β(1→2) linkage to the non-reducing ends of the arabinan branches. nih.govnih.gov

Initial α(1→5) Linkage: The very first arabinofuranose unit is attached to the galactan core by AftA, which also forms an α(1→5) linkage. nih.gov

This precise control of linkage formation is fundamental to the structural integrity of the mycobacterial cell wall.

Some glycosyltransferases exhibit more than one catalytic function, a feature that adds another layer of complexity and efficiency to biosynthetic pathways. In the context of arabinofuranose metabolism, the enzyme AftD has been suggested to possess such dual activity. nih.gov While primarily characterized as an α(1→5) arabinofuranosyltransferase, some studies have indicated it may have additional functions. nih.gov In plants, bifunctional glycosyltransferases have also been identified, capable of acting on different acceptor substrates or utilizing multiple sugar donors, although this is less common as UGTs typically show high specificity for a single UDP-activated sugar. nih.govnih.gov For instance, mutations in certain plant UGTs can alter their sugar donor specificity, allowing them to utilize UDP-glucose, UDP-xylose, or UDP-galactose. nih.gov

In plants, cell wall polysaccharides are often modified by O-acetylation, a process that influences the physical properties of the wall and plays a role in plant development and defense. nih.gov Hemicelluloses, such as xyloglucan, can have arabinofuranosyl side chains that are subject to modification. researchgate.net

The enzymes responsible for this acetylation are O-acetyltransferases , many of which belong to the TRICHOME BIREFRINGENCE-LIKE (TBL) protein family. researchgate.netresearchgate.net These enzymes are located in the Golgi apparatus and are believed to transfer acetyl groups from a donor like acetyl-CoA to specific positions on the polysaccharide backbone or its side chains. While much of the research has focused on the acetylation of xylan (B1165943) and pectin, arabinofuranose residues within complex hemicelluloses like glucuronoarabinoxylans are also targets for acetylation at their O-2 and/or O-3 positions. nih.gov This modification affects the interactions between different cell wall polymers and can impact the enzymatic degradability of the plant biomass. nih.gov

Glycosidases and Their Action on Arabinofuranose-Containing Substrates

In contrast to the synthetic activity of glycosyltransferases, glycosidases (or glycoside hydrolases) are enzymes that catalyze the hydrolysis of glycosidic bonds, breaking down complex carbohydrates into their constituent sugars. nih.gov

α-L-Arabinofuranosidases (EC 3.2.1.55) are a specific class of glycosidases that cleave terminal, non-reducing α-L-arabinofuranosyl residues from a variety of substrates. wikipedia.org These substrates include arabinoxylans, arabinans, and arabinogalactans. wikipedia.org These enzymes are critical in nature for the decomposition of plant biomass by microorganisms. nih.govacs.org

Arabinofuranosidases are classified into several Glycoside Hydrolase (GH) families, most notably GH43, GH51, GH54, and GH62. nih.govmdpi.com Enzymes within these families can exhibit significant differences in their substrate specificity:

Some are specific for mono-substituted xylopyranosyl units in arabinoxylan. nih.gov

Others can act on di-substituted units, removing arabinofuranose from more complex structures. nih.gov

Specificity can also extend to the type of linkage, with enzymes that preferentially cleave α-1,2, α-1,3, or α-1,5 linkages. mdpi.com

For example, a study of 34 different α-L-arabinofuranosidases showed a wide diversity in their ability to debranch arabinan and arabinoxylan, with specificities often correlating with their GH family and subfamily classification. mdpi.com The mechanism for many of these enzymes is a Koshland double-displacement reaction, which proceeds through a covalent enzyme-substrate intermediate and ultimately results in the retention of the anomeric configuration. acs.orgnih.gov

Table 2: Representative Glycoside Hydrolase Families Acting on Arabinofuranose

| GH Family | Primary Substrates | Typical Action |

|---|---|---|

| GH43 | Arabinoxylans, Arabinans | Highly diverse; includes enzymes specific for mono- and di-substituted xylans. nih.govmdpi.com |

| GH51 | Arabinoxylans, Arabinans | Acts on arabinofuranoside moieties at O-2 or O-3; can also act on doubly substituted xylans. mdpi.comnih.gov |

| GH54 | Arabinans, Arabinogalactans | Cleaves terminal α-L-arabinofuranosyl residues. acs.org |

| GH62 | Arabinoxylans | Specialized in cleaving arabinofuranose from mono-substituted xylopyranosyl units. nih.govmdpi.com |

This table outlines the major Glycoside Hydrolase (GH) families containing enzymes that degrade arabinofuranose-containing polysaccharides.

Exo- and Endo-Arabinofuranosidases (e.g., GH43, GH51, GH127 families)

Arabinofuranosidases (EC 3.2.1.55) are glycoside hydrolases that catalyze the hydrolysis of α-L-arabinofuranosyl residues from various oligosaccharides and polysaccharides like arabinan and arabinoxylan. mdpi.comsemanticscholar.org These enzymes are broadly classified based on their mode of action as either exo- or endo-acting. Exo-arabinofuranosidases cleave terminal arabinose residues, whereas endo-arabinanases hydrolyze internal linkages within the arabinan backbone. nih.gov

Based on amino acid sequence similarities, these enzymes are categorized into several Glycoside Hydrolase (GH) families in the Carbohydrate-Active enZymes (CAZy) database. nih.gov

GH43 Family : This is one of the most diverse GH families and includes both exo- and endo-acting enzymes. mdpi.comcazy.org Many GH43 members are arabinoxylan-debranching enzymes that are inactive on arabinans, while others, such as those in subfamily GH43_26, are specific exo-1,5-α-L-arabinofuranosidases involved in degrading the main chain of linear arabinan. mdpi.com

GH51 Family : Enzymes in this family are generally non-specific α-L-arabinofuranosidases. mdpi.com They are known to hydrolyze terminal non-reducing α-1,2-, α-1,3-, and/or α-1,5-arabinofuranoside residues from substrates like arabinoxylan, as well as both branched and linear arabinans. mdpi.comnih.gov

GH127 Family : This family includes enzymes such as β-L-arabinofuranosidases, expanding the range of catalytic activities against arabinose-containing substrates. nih.gov

Substrate Specificity and Linkage Hydrolysis

The substrate specificity of arabinofuranosidases varies considerably, even within the same GH family. This specificity dictates their role in hemicellulose degradation. They are distinguished by their ability to hydrolyze specific glycosidic linkages, primarily α-1,2, α-1,3, and α-1,5 linkages, and their preference for different polysaccharide backbones.

For instance, a study of 34 different α-L-arabinofuranosidases from GH43, GH51, and GH62 families demonstrated a wide range of specificities. mdpi.com Most enzymes tested could efficiently debranch arabinoxylan. mdpi.com GH51 enzymes were found to be versatile, attacking α-1,5, α-1,2, and α-1,3 linkages, allowing them to act on arabinoxylan, branched arabinan, and linear arabinan. mdpi.com In contrast, most GH43 enzymes studied were more specific, acting as arabinoxylan-debranching enzymes with limited or no activity on arabinans. mdpi.com

The order of linkage hydrolysis can also be a distinguishing feature. An α-L-arabinofuranosidase from Aspergillus niger was found to hydrolyze methyl α-L-arabinofuranosides in the order of (1→5) > (1→2) > (1→3) linkages. nih.gov Conversely, an enzyme from Bacillus subtilis hydrolyzed the same substrates in the order of (1→2) > (1→3) > (1→5) linkages. tandfonline.com An enzyme from Trichoderma reesei showed a preference order of (1→5) > (1→2) ≥ (1→3). nih.govoup.com

| Enzyme Source | GH Family | Preferred Linkage Hydrolysis Order on Methyl Arabinofuranobiosides | Substrate Preference |

|---|---|---|---|

| Aspergillus niger (Megazyme) | Not Specified | (1→5) > (1→2) > (1→3) | Arabinan, Debranched-arabinan |

| Aspergillus niger 5-16 | Not Specified | (1→2) > (1→3) > (1→5) | Arabinan (acts on non-reducing terminals) |

| Bacillus subtilis 3-6 | Not Specified | (1→2) > (1→3) > (1→5) | Arabinofuranobiosides |

| Trichoderma reesei | Not Specified | (1→5) > (1→2) ≥ (1→3) | Arabinan side-chains, Arabinoxylan, Arabinogalactan |

| General GH51 Family | GH51 | Attacks 1,2-, 1,3-, and 1,5-linkages | Arabinoxylan, Branched and Linear Arabinan |

| Most studied GH43 Members | GH43 | Acts on 2- or 3-monoarabinosylated substrates | Arabinoxylan (debranching) |

Ferulic Acid Esterases and Arabinofuranose-Hydroxycinnamate Linkages

In plant cell walls, arabinofuranose residues in hemicelluloses like glucuronoarabinoxylans can be esterified with hydroxycinnamic acids, such as ferulic acid. nih.govmdpi.com Ferulic acid esterases (FAEs, EC 3.1.1.73) are a class of carboxyl ester hydrolases that specifically catalyze the cleavage of this ester bond. mdpi.comresearchgate.net This action is critical for the complete degradation of the plant cell wall, as it breaks the covalent cross-links between hemicellulose and lignin. researchgate.net

FAEs release ferulic acid from the C-5 hydroxyl group of arabinofuranosyl side chains in arabinoxylan. mdpi.com The synergistic action of FAEs and arabinofuranosidases is essential for efficient biomass saccharification. FAEs remove the feruloyl groups, providing arabinofuranosidases with access to the arabinofuranosyl residues for subsequent hydrolysis. mdpi.com

Enzymatic Assays and Kinetic Characterization

To understand the function and potential applications of arabinofuranose-modifying enzymes, it is crucial to characterize their activity and kinetics using reliable assay methodologies.

Spectrophotometric and Chromatographic Assay Methodologies

The activity of arabinofuranosidases is commonly measured using both spectrophotometric and chromatographic methods. mdpi.com

Spectrophotometric Assays : These assays are often used for routine activity determination and high-throughput screening. researchgate.net They typically employ artificial chromogenic substrates, such as 4-nitrophenyl α-L-arabinofuranoside (pNPA or NPA). mdpi.com The enzyme cleaves the glycosidic bond, releasing 4-nitrophenol (B140041) (p-nitrophenol), a chromophore that can be quantified spectrophotometrically by measuring the absorbance at around 405 nm after alkalinization. mdpi.comnih.gov While convenient, the activity on artificial substrates may not always correlate with activity on natural polysaccharides. mdpi.com

Chromatographic Assays : These methods are used to identify and quantify the products of hydrolysis from natural substrates. nih.gov

Thin-Layer Chromatography (TLC) : TLC is a valuable tool for qualitatively analyzing the product patterns from the hydrolysis of complex oligosaccharides and polysaccharides, allowing for the determination of enzyme specificity and mode of action. mdpi.commdpi.com

High-Performance Liquid Chromatography (HPLC) : HPLC provides a more sensitive and quantitative analysis of the released monosaccharides and oligosaccharides. nih.gov It is used for detailed substrate specificity studies and to monitor the progress of enzymatic hydrolysis over time. mdpi.com

Kinetic Parameters (Km, Vmax, kcat) of Arabinofuranose-Modifying Enzymes

The efficiency of an enzyme is described by its kinetic parameters, which are determined by measuring reaction rates at varying substrate concentrations. bu.edu

Michaelis-Menten Constant (Km) : This parameter represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). libretexts.org It is an inverse measure of the enzyme's affinity for its substrate; a lower Km value indicates a higher affinity. libretexts.orgresearchgate.net

Maximum Velocity (Vmax) : This is the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org Vmax is dependent on the enzyme concentration. youtube.com It is often reported as specific activity (Units/mg of protein), where one unit (U) is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute. mdpi.com

Turnover Number (kcat) : Also known as the catalytic constant, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. libretexts.orgyoutube.com It is calculated as Vmax / [E]T, where [E]T is the total enzyme concentration. youtube.com

| Enzyme | Source | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mM-1) |

|---|---|---|---|---|---|---|

| α-L-Arabinofuranosidase (CAX43) | Caldicellulosiruptor saccharolyticus | p-Nitrophenyl α-L-arabinofuranoside | N/A | 271.06 | N/A | N/A |

| α-L-Arabinofuranosidase (BsAbf51B) | Bacillus subtilis | 4-Nitrophenyl α-L-arabinofuranoside | N/A | 118 | N/A | N/A |

| Feruloyl Esterase (AnFaeA) | Aspergillus niger | Arabinose Ferulate | 0.08 | N/A | 25 | 310 |

| Feruloyl Esterase (AnFaeA) | Aspergillus niger | Methyl Ferulate | 1.2 | N/A | 0.23 | 0.19 |

Note: N/A indicates data not available in the provided context. Specific activity (Vmax) is often reported instead of a full kinetic analysis.

Structural Insights into Enzyme-Substrate Binding via Computational Methods

Computational methods are increasingly used to provide atomic-level insights into how enzymes recognize and bind to their substrates. mdpi.com Techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for studying enzyme-substrate interactions. nih.gov

Molecular Docking : This method predicts the preferred orientation of a substrate when bound to the active site of an enzyme. nih.gov For arabinofuranosidases, docking studies help identify the key amino acid residues involved in substrate binding and stabilization. For example, docking of arabinose esters into the active site of a feruloyl esterase from Aspergillus niger revealed that the natural substrate, arabinose ferulate, preferentially adopted a catalytic conformation, unlike model methyl esters which favored non-catalytic orientations. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations are used to study the dynamic behavior of the enzyme-substrate complex over time. mdpi.com These simulations can confirm the stability of docked complexes and reveal conformational changes in the enzyme that are crucial for catalysis. nih.gov An integrated approach using structural analysis, biochemical assays, and MD simulations has been employed to understand the reaction mechanism of arabinofuranosyltransferases, enzymes involved in the biosynthesis of arabinan. rug.nl Such computational studies are invaluable for the rational design and engineering of enzymes with improved catalytic efficiency and stability. nih.govmuni.cz

Role of Methyl Arabinofuranose in Complex Glycans and Biological Systems

Methyl Arabinofuranose as a Building Block in Complex Carbohydrates

Arabinofuranose, a five-carbon sugar, is a fundamental constituent of numerous biologically significant polysaccharides found across different domains of life, including bacteria, fungi, and plants. nih.govnih.gov It exists as a key structural unit within complex glycans, where it contributes to the vast structural diversity and functional specificity of these macromolecules. nih.govresearchgate.net In these polymers, arabinofuranose is typically found as a terminal sugar or as part of side chains branching off a main polysaccharide backbone. researchgate.netresearchgate.net The furanose (five-membered ring) form is thermodynamically less stable than the pyranose (six-membered ring) form, but it is prevalent in many structural polysaccharides. nih.gov Polysaccharides containing arabinofuranosyl residues are crucial components of many microorganisms and are involved in various biological processes. nih.gov Synthetically created branched polysaccharides with D-arabinofuranose side-chains have also been investigated for their biological activities. nih.gov

Contributions to Mycobacterial Cell Wall Architecture

The cell wall of mycobacteria, including the pathogen Mycobacterium tuberculosis, is a complex and unique structure critical for the bacterium's survival, virulence, and resistance to antibiotics. nih.govmdpi.compnas.org This wall features a core mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, which forms a robust, low-permeability barrier. nih.govresearchgate.net Arabinofuranose residues are central to the architecture of two major polysaccharides in this complex: arabinogalactan (B145846) and lipoarabinomannan.

Arabinogalactan (AG) is a highly branched heteropolysaccharide that covalently links the peptidoglycan layer to the outer mycolic acid layer of the mycobacterial cell wall. nih.gov The biosynthesis of AG is a complex process involving a series of membrane-bound glycosyltransferases. nih.govresearchgate.net The process begins on a lipid carrier, decaprenyl-phosphate, with the formation of a linker unit containing N-acetylglucosamine and rhamnose. researchgate.netoup.com Following this, galactose and arabinose residues are sequentially added. The arabinan (B1173331) domain of AG is constructed from D-arabinofuranose (Araf) residues transferred from the sugar donor decaprenylphosphoryl-β-D-arabinofuranose (DPA). nih.gov This assembly involves a variety of unique arabinofuranosyltransferases that create a complex mixture of glycosidic linkages, including α(1→5), α(1→3), and β(1→2) bonds, resulting in a highly branched structure. nih.govnih.gov

Lipoarabinomannan (LAM) is a major lipoglycan and virulence factor anchored in the mycobacterial plasma membrane. wikipedia.orgnih.govcreative-diagnostics.com Structurally, LAM consists of three primary domains: a phosphatidyl-myo-inositol anchor, a D-mannan core, and a terminal D-arabinan domain. wikipedia.orgresearchgate.net The synthesis is initiated with the mannosylation of phosphatidylinositol to form phosphatidylinositol mannosides (PIMs) and lipomannan (LM). wikipedia.orgnih.gov Subsequently, an arabinan domain, composed of approximately 70 arabinofuranose residues, is added. nih.gov This arabinan component features a linear backbone of α(1→5)-linked Araf residues, punctuated by α(3→5)-Araf branching points. nih.govresearchgate.net In pathogenic species like M. tuberculosis, the arabinan termini are often capped with mannose units, forming ManLAM. creative-diagnostics.comnih.gov

Table 1: Key Structural Features of Mycobacterial Arabinogalactan (AG) and Lipoarabinomannan (LAM)

| Feature | Arabinogalactan (AG) | Lipoarabinomannan (LAM) |

|---|---|---|

| Function | Covalently links peptidoglycan to the mycolic acid layer. nih.gov | Anchored in the plasma membrane; acts as a virulence factor. wikipedia.orgcreative-diagnostics.com |

| Core Structure | Built upon a linker unit attached to peptidoglycan. nih.govoup.com | Phosphatidyl-myo-inositol anchor with a D-mannan core. wikipedia.orgnih.gov |

| Arabinan Backbone | Consists of α(1→5)-linked and α(1→3)-branched Araf residues. nih.gov | Primarily a linear α(1→5)-linked Araf backbone with α(3→5) branches. nih.govresearchgate.net |

| Terminal Caps | The non-reducing termini are esterified to mycolic acids. nih.gov | Can be uncapped (AraLAM), or capped with phosphoinositol (PILAM) or mannose (ManLAM). nih.gov |

| Sugar Donor | Decaprenylphosphoryl-β-D-arabinofuranose (DPA). nih.gov | Not explicitly detailed but involves arabinosyltransferases. wikipedia.org |

The elaborate structure formed by the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex is essential for the viability and structural integrity of mycobacteria. nih.govnih.gov This complex creates an exceptionally robust and hydrophobic barrier, often described as a pseudo-outer membrane, which is a key factor in the intrinsic resistance of mycobacteria to many antibiotics and chemotherapeutic agents. mdpi.compnas.orgnih.gov The arabinogalactan polymer serves as the scaffold upon which the mycolic acids are attached, forming the myco-membrane that is crucial for this low-permeability barrier. mdpi.comresearchgate.net Disruption of AG biosynthesis, for instance by the drug ethambutol (B1671381) which inhibits arabinofuranosyltransferases, compromises the cell wall's integrity, leading to increased permeability and ultimately, cell death. nih.gov This highlights the critical role of the arabinan domains of AG in maintaining the structural fortitude of the cell envelope. nih.govpnas.org

Presence in Plant Cell Wall Polysaccharides

In plants, arabinofuranose is a significant component of the primary cell wall, where it is involved in the decoration of various polysaccharides and glycoproteins. purdue.edu These arabinose-containing polymers play roles in cell wall structure, cell-to-cell adhesion, and signaling.

Arabinofuranans are polysaccharides primarily composed of arabinofuranose residues. They are often found as side chains on pectic polysaccharides, specifically rhamnogalacturonan I (RG-I). purdue.edunih.gov These side chains are typically linear chains of α-(1→5)-linked L-arabinofuranose. nih.gov

Arabinogalactan-proteins (AGPs) are a diverse family of highly glycosylated, hydroxyproline-rich glycoproteins found in the cell walls and at the plasma membrane of plants. nih.govwikipedia.orgnih.gov The carbohydrate portion can constitute over 90% of the molecule's mass and is characterized by a type II arabinogalactan structure. wikipedia.org This glycan structure consists of a β-(1→3)-linked galactose backbone with side chains of β-(1→6)-linked galactose. wikipedia.orgnih.gov These side chains are further decorated with terminal residues, including α-L-arabinofuranose. nih.govoup.com AGPs are implicated in numerous aspects of plant growth and development, including cell expansion, signaling, and embryogenesis, with their function being inextricably linked to their complex glycan structures. nih.govnih.gov

Table 2: Arabinofuranose-Containing Polymers in Plant Cell Walls

| Polymer | Backbone Structure | Role of Arabinofuranose |

|---|---|---|

| Arabinofuranans | Pectic Rhamnogalacturonan I | Forms α-(1→5)-linked side chains. purdue.edunih.gov |

| Arabinogalactan Proteins (AGPs) | β-(1→3)-Galactan with β-(1→6)-Galactan side chains | Acts as terminal sugar residues on the galactan side chains. wikipedia.orgnih.gov |

| Xylans | β-(1→4)-linked Xylose | Attached as α-L-arabinofuranosyl units to the xylose backbone. chalmers.se |

| Xyloglucans | β-(1→4)-linked Glucose | Attached as α-arabinofuranosyl residues to the xylosyl side chains. nih.gov |

Xylans are a major type of hemicellulose in plant cell walls, consisting of a backbone of β-(1→4)-linked xylose residues. In many plants, particularly cereals, this backbone is substituted with α-L-arabinofuranosyl units, forming arabinoxylans. purdue.educhalmers.se The arabinofuranose units can be attached to the O-2 and/or O-3 positions of the xylose residues. chalmers.se The degree and pattern of this arabinosylation influence the physical properties of the xylan (B1165943), such as its solubility and ability to interact with other cell wall components like cellulose (B213188). chalmers.se

Xyloglucan is another key hemicellulose in the primary cell walls of dicots, featuring a β-(1→4)-linked glucan backbone. nih.gov This backbone is regularly substituted with xylosyl residues, which can be further decorated with other sugars. While galactose and fucose are common substituents in plants like Arabidopsis, other species, such as tomato, utilize α-arabinofuranosyl residues as side-chain decorations on the xylosyl units. nih.gov These substitutions are critical as they can affect the polymer's solubility and its interaction with cellulose microfibrils, thereby influencing the mechanical properties of the cell wall. nih.gov

Glycoconjugate Biosynthesis and Cellular Function

This compound, as a derivative of arabinofuranose, is conceptually linked to the fundamental roles of arabinofuranosyl residues in the biosynthesis of critical cell wall glycoconjugates, particularly within the context of mycobacteria. The D-arabinofuranose (Araf) form is a crucial constituent of the arabinan domains of two major heteropolysaccharides: arabinogalactan (AG) and lipoarabinomannan (LAM). oup.com These complex carbohydrates are defining features of the mycobacterial cell envelope and are indispensable for the bacterium's structure and viability. nih.govnih.gov

The assembly of the intricate d-arabinan structures follows a pathway that utilizes a specific lipid-linked sugar donor. nih.gov Research has provided incontrovertible evidence that decaprenylphosphoryl-β-d-arabinofuranose (DPA) is the exclusive donor of Araf residues for the biosynthesis of the d-arabinan domains of both AG and LAM. nih.govresearchgate.net This process is catalyzed by a series of membrane-bound arabinofuranosyltransferases. researchgate.netresearchgate.netnih.gov The integrity of these biosynthetic pathways is paramount, as the resulting glycoconjugates perform essential cellular functions, ranging from maintaining structural robustness to mediating interactions with the host environment. nih.govnih.gov

Implications in Host-Pathogen Interactions (Mycobacterial Context)